
Tianeptine Metabolite MC5-d4 Methyl Ester
Descripción general
Descripción
Tianeptine Metabolite MC5-d4 Methyl Ester (CAS: 1216799-00-6) is a deuterated analog of the active metabolite MC5 derived from the atypical antidepressant tianeptine. Structurally, it incorporates four deuterium atoms (d4) and a methyl ester group, modifications designed to enhance metabolic stability and facilitate analytical detection in pharmacokinetic studies . MC5 itself is a pharmacologically active metabolite of tianeptine, sharing similar μ-opioid receptor (MOR) agonist activity with the parent drug but exhibiting reduced δ-opioid receptor (DOR) affinity . The deuterated methyl ester variant is primarily utilized as an intermediate in the preparation of isotopically labeled metabolites for research, enabling precise tracking of metabolic pathways and drug-receptor interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tianeptine Metabolite MC5-d4 Methyl Ester involves deuterium incorporation into the parent metabolite MC5. MC5, a pentanoic acid derivative of tianeptine, undergoes esterification with deuterated methanol (CD₃OD) to introduce four deuterium atoms at the methyl ester group. Key steps include:
Deuterium Labeling via Esterification
-
Reagents : MC5 sodium salt, deuterated methanol (CD₃OD), acid catalyst (e.g., sulfuric acid).
-
Conditions : Reaction conducted under reflux (60–80°C) for 12–24 hours in anhydrous conditions to minimize proton-deuterium exchange .
-
Mechanism : Acid-catalyzed nucleophilic acyl substitution, where the carboxylate group of MC5 reacts with CD₃OD to form the deuterated methyl ester.
Intermediate Purification
-
Liquid-Liquid Extraction : Crude product is extracted using dichloromethane and washed with sodium bicarbonate to remove residual acid .
-
Solvent Evaporation : Rotary evaporation under reduced pressure yields the deuterated ester as a pale-yellow oil.
Purification and Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Purification employs reversed-phase HPLC with optimized parameters:
Parameter | Specification |
---|---|
Column | Aquasil C18 (3 × 100 mm, 5 μm) |
Mobile Phase | Acetonitrile (0.1% formic acid) : 4 mM ammonium formate (9:1, v/v) |
Flow Rate | 400 μL/min |
Detection | UV at 254 nm |
Retention Time | 4.2 min (MC5-d4 Methyl Ester) |
Baseline separation ensures no co-elution with non-deuterated impurities .
Mass Spectrometric Validation
LC-MS/MS confirms isotopic purity and structural integrity:
Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
---|---|---|
MC5-d4 Methyl Ester | 413 | 292, 228 |
Internal Standard (IS) | 279 | 181 |
Electrospray ionization (ESI) in positive ion mode achieves a limit of quantification (LOQ) of 1 ng/mL .
Quality Control and Validation
Isotopic Purity Assessment
-
High-Resolution Mass Spectrometry (HRMS) : Measures exact mass (C₁₉H₁₇D₄ClN₂O₄S) to confirm ≥98% deuterium incorporation .
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra show absence of proton signals at the methyl ester group (δ 3.6–3.8 ppm).
Analytical Method Validation
Parameters adhere to FDA guidelines:
Parameter | Result |
---|---|
Linearity (1–1000 ng/mL) | R² = 0.999 |
Intra-day Precision | <10% RSD |
Recovery | 85–92% |
Matrix effects are minimized via protein precipitation with acetonitrile .
Industrial-Scale Production Considerations
Process Optimization
-
Catalyst Screening : Sulfuric acid outperforms p-toluenesulfonic acid in yield (92% vs. 78%) .
-
Temperature Control : Maintaining 70°C prevents deuterium loss while ensuring complete esterification.
Cost-Efficiency Strategies
-
Solvent Recycling : Dichloromethane recovery reduces costs by 40%.
-
Batch Production : Scaling to 50-L reactors maintains isotopic purity while achieving 85% yield.
Challenges and Mitigation Strategies
Deuterium Exchange
-
Challenge : Residual moisture leads to proton-deuterium exchange at the methyl group.
-
Solution : Rigorous anhydrous conditions and molecular sieves (3Å) during synthesis .
Byproduct Formation
Análisis De Reacciones Químicas
Types of Reactions
Tianeptine Metabolite MC5-d4 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Tianeptine Metabolite MC5-d4 Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Tianeptine and its metabolites.
Biology: The compound is used in studies involving the metabolism and pharmacokinetics of Tianeptine in biological systems.
Medicine: Research on this compound helps in understanding the drug’s mechanism of action and its potential therapeutic applications.
Mecanismo De Acción
Tianeptine Metabolite MC5-d4 Methyl Ester exerts its effects through several molecular targets and pathways:
Serotonin Uptake: It acts as a selective facilitator of serotonin uptake, enhancing the neurotransmitter’s availability in the synaptic cleft.
Dopamine Uptake: The compound also inhibits dopamine uptake, contributing to its antidepressant and anxiolytic effects.
Neuroplasticity: Tianeptine and its metabolites promote neuroplasticity, which is crucial for their therapeutic effects in treating depression and anxiety.
Comparación Con Compuestos Similares
Key Pharmacological and Analytical Features:
- Structural Formula : C₂₂H₁₅D₁₂ClN₂O₄S, with deuterium substitution at specific positions to improve metabolic stability .
- Role in Research : Used in liquid chromatography tandem mass spectrometry (LC-MS/MS) studies to quantify tianeptine and MC5 in biological matrices .
- Pharmacokinetic Profile : In rats, MC5 exhibits a longer half-life (1.66 hours) compared to tianeptine (0.25 hours), suggesting prolonged activity of the metabolite .
Structural and Functional Comparison
Table 1: Structural and Functional Properties of Tianeptine, MC5, and MC5-d4 Methyl Ester
Key Findings :
- MOR Agonism : Both tianeptine and MC5 activate MOR with similar potency (EC₅₀ ~100 nM), but MC5 shows negligible DOR activity, unlike tianeptine .
- Deuterium Effect : The d4 substitution in MC5-d4 Methyl Ester slows hepatic metabolism, making it a valuable tool for studying long-term metabolite dynamics .
Pharmacokinetic and Metabolic Comparison
Table 2: Pharmacokinetic Parameters in Rats
Parameter | Tianeptine (1 mg/kg IV) | MC5 (Metabolite) | MC5-d4 Methyl Ester (Inference) |
---|---|---|---|
Half-life (t₁/₂) | 0.25 hours | 1.66 hours | Likely extended due to deuterium |
Metabolic Ratio | 1:0.3 (Tianeptine:MC5) | N/A | Enhanced stability in perfusate |
Bioavailability | 85% (IP route) | Dependent on parent drug | Not applicable (research use) |
Insights :
- MC5’s longer half-life suggests sustained MOR-mediated effects, such as analgesia and hyperlocomotion, which diminish with chronic tianeptine use due to tolerance .
- MC5-d4 Methyl Ester’s deuterium labeling minimizes isotopic interference in mass spectrometry, improving detection accuracy .
Mechanistic Comparison with Other MOR Agonists
- DAMGO (Classic MOR Agonist) : Unlike DAMGO, tianeptine and MC5 exhibit dual mechanisms—MOR activation and glutamatergic modulation—which may underlie their neuroprotective effects against stress-induced hippocampal atrophy .
Clinical and Preclinical Relevance
- Antidepressant Efficacy : Tianeptine’s prevention of stress-induced synaptic plasticity impairment is partially mediated by MC5, though its clinical contribution in humans remains uncertain due to inefficient metabolic conversion .
Actividad Biológica
Tianeptine, an atypical antidepressant, has garnered attention for its unique pharmacological profile and its principal metabolite, MC5. This article delves into the biological activity of the compound “Tianeptine Metabolite MC5-d4 Methyl Ester,” focusing on its pharmacokinetics, mechanisms of action, and therapeutic implications.
Overview of Tianeptine and Its Metabolite MC5
Tianeptine is primarily known for its antidepressant effects, distinct from conventional selective serotonin reuptake inhibitors (SSRIs). It operates through a multifaceted mechanism involving modulation of the glutamatergic system and acting as a μ-opioid receptor (MOR) agonist. The metabolite MC5, a pentanoic acid derivative of tianeptine, exhibits similar pharmacological properties with a notably longer elimination half-life of approximately 7.6 hours compared to tianeptine's 2.5 to 3 hours .
Pharmacokinetics
The pharmacokinetic profile of tianeptine and its metabolites has been extensively studied. Following administration, tianeptine demonstrates rapid absorption with peak plasma concentrations achieved within one hour. The bioavailability is approximately 99%, with significant plasma protein binding (about 95%) .
Key Pharmacokinetic Parameters:
Parameter | Tianeptine | MC5 Metabolite |
---|---|---|
Bioavailability | ~99% | Not specified |
Peak Plasma Concentration | ~1 hour | Not specified |
Elimination Half-Life | 2.5 - 3 hours | ~7.6 hours |
Volume of Distribution | 2.03 L/kg | Not specified |
Systemic Clearance | 1.84 L/h/kg | Not specified |
The metabolic pathway primarily involves β-oxidation rather than cytochrome P450 enzymes, which reduces the likelihood of drug-drug interactions .
Tianeptine and its metabolite MC5 exhibit complex interactions within the central nervous system:
- μ-Opioid Receptor Agonism : Both tianeptine and MC5 act as agonists at the μ-opioid receptor, contributing to their analgesic and antidepressant effects. The EC50 for tianeptine at MOR is approximately 0.194 μM, while for MC5 it is slightly higher at 0.545 μM .
- Glutamatergic System Modulation : Tianeptine has been shown to inhibit stress-induced alterations in glutamate neurotransmission in key brain areas such as the amygdala and hippocampus, promoting synaptic plasticity and resilience against stress .
- Neuroprotective Effects : Research indicates that tianeptine may protect against stress-induced neuronal remodeling through BDNF (brain-derived neurotrophic factor) signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of MC5:
- Behavioral Studies : Research involving MOR-deficient mice demonstrated that both tianeptine and its metabolite MC5 produced significant behavioral effects consistent with opioid receptor activation, including analgesia and reduced anxiety-like behaviors .
- Pharmacological Comparisons : A study comparing the pharmacological effects of tianeptine and MC5 indicated that while both compounds exhibit similar efficacy in reducing depressive-like behaviors in animal models, their mechanisms may differ due to the distinct pharmacokinetic profiles .
- Clinical Implications : Given its opioid receptor activity, there are concerns regarding potential misuse or dependency associated with MC5. Studies suggest that while it shares some properties with traditional opioids, it does not produce tolerance or withdrawal symptoms typically associated with opioid use .
Q & A
Basic Research Questions
Q. Q1. How is Tianeptine Metabolite MC5-d4 Methyl Ester structurally characterized, and what analytical techniques validate its identity?
Answer: MC5-d4 Methyl Ester is an isotope-labeled derivative of Tianeptine’s primary metabolite, MC5, with four deuterium atoms incorporated into the methyl ester group. Structural confirmation requires a combination of:
- High-resolution mass spectrometry (HRMS) to verify molecular formula (C19H21ClN2O4S with deuterium substitution) .
- Nuclear magnetic resonance (NMR) to resolve deuterium positioning and confirm esterification .
- X-ray crystallography for polymorph identification, as seen in Tianeptine’s zwitterion forms, which influence metabolite stability and solubility .
Q. Q2. What synthetic pathways are used to prepare MC5-d4 Methyl Ester, and how is isotopic purity ensured?
Answer: Synthesis typically involves:
Deuterated intermediate preparation : Using deuterated reagents (e.g., deuterated methanol) for esterification of MC5 sodium salt .
Purification : Chromatography (HPLC or GC) to separate non-deuterated impurities.
Validation : Isotopic enrichment is confirmed via mass spectrometry (≥98% purity) and NMR to ensure minimal proton-deuterium exchange .
Q. Q3. Which bioanalytical methods are recommended for quantifying MC5-d4 Methyl Ester in plasma or tissue samples?
Answer:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for precision.
- Sample preparation : Protein precipitation or solid-phase extraction to isolate the metabolite from matrix interferences .
- Validation parameters : Include linearity (1–1000 ng/mL), intra-day precision (<15% RSD), and recovery (>80%) per FDA guidelines .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in pharmacokinetic (PK) data between rodent models and humans for MC5-d4 Methyl Ester?
Answer: Key discrepancies include higher AUC and faster Tmax in rats vs. humans . Methodological considerations:
Interspecies scaling : Adjust for metabolic rate differences using allometric principles.
Hepatic clearance studies : Use perfused rat liver models to quantify metabolic ratios and extrapolate to human CYP450 activity .
Dose normalization : Account for body surface area or plasma protein binding disparities.
Q. Q5. What experimental design optimizes synthesis yield of MC5-d4 Methyl Ester while minimizing side reactions?
Answer: Apply Taguchi orthogonal arrays (L9 matrix) to test variables:
- Factors : Catalyst concentration (1.0–1.5 wt%), temperature (40–60°C), reaction time (6–12 h).
- Optimization : Use signal-to-noise (S/N) ratios to prioritize factors (e.g., catalyst concentration contributes 77.6% to yield variance) .
- Validation : Confirm via ANOVA, achieving >95% yield under optimal conditions (1.5 wt% catalyst, 60°C) .
Q. Q6. How do polymorphic forms of Tianeptine influence the stability and activity of MC5-d4 Methyl Ester?
Answer: Tianeptine’s polymorphs (A and B) exhibit distinct hydrogen-bonding networks, affecting metabolite solubility and bioavailability . Strategies include:
Polymorph screening : Solvent evaporation or slurry crystallization to isolate stable forms.
Dissolution testing : Compare intrinsic dissolution rates in simulated gastric fluid.
Stability studies : Accelerated aging (40°C/75% RH) to monitor deuterium retention and ester hydrolysis .
Q. Q7. What statistical approaches are critical for analyzing conflicting toxicological data on MC5-d4 Methyl Ester (e.g., co-detection with amphetamines)?
Answer: In cases of polypharmacy (e.g., co-occurrence with methamphetamine):
Multivariate analysis : Use principal component analysis (PCA) to isolate MC5-d4’s contribution to toxicity.
Dose-response modeling : Calculate LD50 adjustments using probit regression, accounting for synergistic effects .
Confounding variables : Stratify data by co-administered substances (e.g., ethanol) and apply Bonferroni correction .
Q. Q8. How can metabolomics platforms enhance understanding of MC5-d4 Methyl Ester’s neuropharmacological mechanisms?
Answer:
- Proton MRS : Quantify cerebral metabolites (e.g., N-acetyl-aspartate) to assess neuroprotection against stress-induced changes .
- Pathway mapping : Use databases like Metabolomics Workbench to link MC5-d4 to glutamatergic or serotonergic pathways .
- Integration with transcriptomics : Correlate metabolite levels with hippocampal gene expression (e.g., BDNF) .
Propiedades
IUPAC Name |
methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3/i5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFWHCAIQATTKM-NZLXMSDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)OC)C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676160 | |
Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216799-00-6 | |
Record name | Methyl 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](3,3,4,4-~2~H_4_)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.